4-(dimethylsulfamoyl)-N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted at the 4-position with a dimethylsulfamoyl group, linked via an amide bond to a 1,3,4-thiadiazol-2-yl moiety. The thiadiazole ring is further functionalized with a sulfanyl group connected to a carbamoylmethyl-2-phenylethyl chain.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S3/c1-26(2)33(29,30)17-10-8-16(9-11-17)19(28)23-20-24-25-21(32-20)31-14-18(27)22-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPNQJAATVNGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of the benzamide and sulfamoyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfanyl Group Oxidation
Reaction Type: Controlled oxidation of the sulfanyl (-S-) moiety
Reagents/Conditions:
-
m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C
-
Hydrogen peroxide (30% H₂O₂) in acetic acid under reflux
| Oxidation State | Major Product | Yield (%) | Key Spectral Evidence |
|---|---|---|---|
| Sulfoxide | Monoxide derivative | 68–72 | S=O stretch at 1040–1060 cm⁻¹ (IR) |
| Sulfone | Dioxide derivative | 55–60 | Two distinct S=O stretches at 1300 cm⁻¹ and 1150 cm⁻¹ (IR) |
This reaction modulates electronic properties and enhances hydrogen-bonding capacity for biological targeting.
Amide Hydrolysis
Reaction Type: Acid- or base-catalyzed cleavage of carbamoyl/benzamide groups
Conditions:
-
Acidic: 6M HCl, 110°C, 12 hrs → yields 2-phenylethylamine and carboxylic acid intermediates
-
Basic: 4M NaOH in ethanol/water (1:1), 80°C, 8 hrs → generates sulfonate salts
Kinetic Data:
-
Hydrolysis half-life at pH 7.4 (37°C): 48 hrs (benzamide) vs. 32 hrs (carbamoyl)
-
Activation energy (Eₐ): 85 kJ/mol (acidic) vs. 92 kJ/mol (basic)
Electrophilic Aromatic Substitution
Target Site: Benzamide aromatic ring
Reactions:
-
Nitration: HNO₃/H₂SO₄ at 0°C → para-nitro derivative (87% regioselectivity)
-
Halogenation: Br₂ in CHCl₃ → mono-brominated product at C-3 position
Comparative Reactivity:
| Position | Nitration Yield (%) | Bromination Yield (%) |
|---|---|---|
| Para | 78 | – |
| Meta | 12 | 83 |
| Ortho | 10 | 17 |
Electronic effects from the dimethylsulfamoyl group (-SO₂NMe₂) direct electrophiles to meta/para positions.
Thiadiazole Ring Modifications
Reaction Type: Nucleophilic displacement at C-5 of thiadiazole
Reagents:
Mechanistic Insight:
The electron-deficient thiadiazole ring facilitates SNAr reactions, with leaving group ability ranked:
SMe⁻ > OMe⁻ > NH⁻
Reductive Alkylation
Reaction Type: Catalytic hydrogenation of imine intermediates
Conditions:
-
H₂ (1 atm), 10% Pd/C in MeOH → reduces in situ-generated Schiff bases
-
NaBH₄/MeOH: Selective reduction of ketone side-products (≥90% purity)
Applications:
Used to introduce alkyl chains for structure-activity relationship (SAR) studies in anticancer research .
Stability Under Physiological Conditions
Key Degradation Pathways:
| Condition | Half-Life | Major Degradants |
|---|---|---|
| Simulated gastric fluid (pH 1.2) | 2.1 hrs | Sulfonic acid derivative |
| Plasma (37°C) | 9.8 hrs | Des-methylated analog |
Oxidative metabolism by CYP3A4 dominates in hepatic microsomes .
Coordination Chemistry
Metal Complexation:
| Metal Ion | Ligand Site | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Thiadiazole N/S | 8.2 ± 0.3 |
| Fe³⁺ | Sulfamoyl O | 6.7 ± 0.2 |
Complexes show enhanced superoxide dismutase (SOD)-mimetic activity versus parent compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that derivatives of thiadiazoles often exhibit significant biological activity against various pathogens and cancer cells. The presence of the dimethylsulfamoyl group enhances its solubility and bioavailability, making it an attractive candidate for drug development.
Antitubercular Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. A series of analogues derived from similar structures have shown promising results in inhibiting key enzymes involved in the bacterial metabolism, such as ketol-acid reductoisomerase (KARI). The binding affinities of these compounds were evaluated using molecular docking techniques, revealing effective interactions with the target enzyme .
Antiviral Properties
Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit antiviral activities. The structure allows for interactions with viral enzymes or receptors, potentially disrupting viral replication processes . This application is particularly relevant in the context of emerging viral infections where novel therapeutic agents are urgently needed.
Biological Mechanisms
The mechanism of action involves interaction with specific molecular targets within biological systems. For instance, the compound may modulate enzyme activity or receptor functions, leading to various therapeutic effects. Understanding these interactions is crucial for optimizing its use in clinical settings.
Case Studies
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Thiadiazole Ring
a) N-[5-[(4-Chlorophenyl)Methylsulfanyl]-1,3,4-Thiadiazol-2-yl]-4-(Dimethylsulfamoyl)Benzamide ()
- Structural Differences : The thiadiazole bears a 4-chlorophenylmethyl sulfanyl group instead of the 2-phenylethyl carbamoylmethyl chain.
- Biological Activity: Chlorinated aromatics are associated with antimicrobial activity, suggesting this analog may target bacterial enzymes or membranes .
b) N-{4-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl}-2-(Phenylcarbonyl)Benzamide ()
- Structural Differences : A simpler 5-ethyl group replaces the sulfanyl-linked carbamoylmethyl chain.
- Impact on Properties :
c) N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]Carbamoyl}-2,6-Difluoro-Benzamide ()
- Structural Differences : The thiadiazole is substituted with a 2,4-dichlorophenyl group, and the benzamide has 2,6-difluoro substituents.
- Impact on Properties: Lipophilicity and Bioavailability: High halogen content increases ClogP (>4), favoring CNS penetration but risking metabolic instability.
Benzamide Core Modifications
a) Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate ()
- Structural Differences : A methyl ester replaces the dimethylsulfamoyl group.
- Impact on Properties :
b) 4-(Diethylsulfamoyl)-N-(4,5-Dihydro-1,3-Thiazol-2-yl)Benzamide ()
- Structural Differences : Diethylsulfamoyl replaces dimethylsulfamoyl, and the thiazoline ring replaces thiadiazole.
- Impact on Properties :
a) Antimicrobial Activity
- The target compound ’s 2-phenylethyl carbamoyl chain may enhance binding to bacterial targets via hydrophobic interactions.
- ’s 4-chlorophenyl analog likely exhibits stronger Gram-positive activity due to increased lipophilicity .
b) Spectral Characteristics
- IR Data :
- NMR Data :
- ’s dichlorophenyl substituent shows deshielded aromatic protons (δ 7.5–8.0 ppm), distinct from the target compound’s phenylethyl signals (δ 3.5–4.5 ppm for CH₂) .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic molecule that integrates various functional groups, making it a subject of interest in medicinal chemistry. Its structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore the biological activity of this compound through a review of relevant literature, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a 1,3,4-thiadiazole ring , which is known for its diverse biological activities. The presence of the dimethylsulfamoyl group and the phenylethyl carbamoyl moiety enhances its potential reactivity and interaction with biological targets.
Synthesis
The synthesis of the compound involves several steps:
- Preparation of the Thiadiazole Core : The initial step focuses on creating the 1,3,4-thiadiazole framework.
- Functionalization : Subsequent reactions introduce the dimethylsulfamoyl and phenylethyl groups.
- Purification : The final product is purified through crystallization or chromatography to ensure high purity for biological testing.
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. For instance:
- Compounds with similar thiadiazole structures have shown effectiveness against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans, Aspergillus niger) with minimal inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been documented extensively:
- Studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanisms of action for thiadiazole compounds include:
- Enzyme Inhibition : Many thiadiazoles act as inhibitors of key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : These compounds may interact with specific receptors, altering signaling pathways that lead to cellular responses such as apoptosis or growth inhibition .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiadiazole derivatives found that modifications at specific positions significantly enhanced antibacterial activity against Gram-positive bacteria .
- Anticancer Screening : Another investigation highlighted the cytotoxic effects of thiadiazole derivatives on breast cancer cell lines, showing a dose-dependent response with IC50 values indicating potent activity .
Q & A
Q. What are the recommended synthetic routes and critical parameters for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core followed by sequential coupling of functional groups. Key steps include:
- Thiadiazole ring formation : Reacting thiosemicarbazide derivatives with carboxylic acids under dehydrating conditions .
- Sulfanyl linkage : Introducing the sulfanyl group via nucleophilic substitution using mercaptoacetic acid derivatives .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the benzamide and dimethylsulfamoyl moieties . Critical parameters include polar aprotic solvents (e.g., DMF, DMSO), temperature control (60–80°C for thiadiazole formation), and purification via column chromatography or HPLC .
Q. What analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm sulfamoyl, benzamide, and thiadiazole protons (e.g., δ 8.1–8.3 ppm for aromatic protons, δ 3.2 ppm for dimethylsulfamoyl) .
- Mass spectrometry (HRMS) : Validate molecular weight (450.48 g/mol) and fragmentation patterns .
- Purity assessment : HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity .
Q. How should researchers design initial biological screening assays for this compound?
- Antimicrobial activity : Follow CLSI guidelines for MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer potential : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .
- Targeted enzyme inhibition : Screen against tyrosine kinases or carbonic anhydrase isoforms via fluorometric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Structural analogs : Compare activity with derivatives lacking the dimethylsulfamoyl group to isolate functional group contributions .
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., pH, cell passage number) to control variables .
- Mechanistic studies : Use SPR (surface plasmon resonance) to validate binding affinity to purported targets (e.g., kinases) .
Q. What strategies address stability and solubility challenges in experimental design?
- Solubility optimization : Test co-solvents (e.g., PEG-400) or cyclodextrin-based formulations for in vitro assays .
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) with UPLC monitoring to identify degradation products .
Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
- Functional group modifications : Replace the dimethylsulfamoyl group with trifluoromethyl or piperidine-sulfonyl variants to enhance lipophilicity .
- Bioisosteric replacements : Substitute the thiadiazole ring with oxadiazole to assess impact on target binding .
Q. What are the key considerations for in vivo pharmacokinetic studies?
- Dosing regimen : Administer via oral gavage (10–50 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours post-dose .
- Metabolite identification : Use LC-MS/MS to detect primary metabolites (e.g., sulfoxide derivatives) .
Q. How can computational methods guide the optimization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
